molecular formula C17H18O B1611414 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one CAS No. 108976-70-1

1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one

Cat. No. B1611414
M. Wt: 238.32 g/mol
InChI Key: LLQPSTBCYXBCFO-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one, or more commonly known as 2,5-Dimethylphenylpropan-1-one, is a synthetic organic compound with a wide range of applications in the scientific research field. Its molecular formula is C13H16O and its molecular weight is 184.26 g/mol. Its structure consists of a phenyl ring and a methyl group, which makes it a versatile compound that can be used in various experiments. It can be synthesized using a variety of methods, and it has a variety of biochemical and physiological effects.

Scientific Research Applications

  • Design, Synthesis, and Application of Two-Dimensional Materials

    • Application : Two-dimensional (2D) materials are widely used as key components in the fields of energy conversion and storage, optoelectronics, catalysis, biomedicine, etc .
    • Methods : The design strategies to fabricate functional 2D materials start from precursor molecules and involve organic synthetic chemistry and self-assembly technology .
    • Results : The mechanical properties, electronic band structures, conducting properties, and light-harvesting ability of these 2D materials can be efficiently tuned .
  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives

    • Application : N-2,5-Dimethylphenylthioureido acid derivatives are being explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .
    • Methods : The synthesis of these compounds involves multistep reactions .
    • Results : Some of these compounds showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, and vancomycin-resistant E. faecium. Some also showed broad-spectrum antifungal activity against drug-resistant Candida strains .

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-8-9-14(2)16(12-13)17(18)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQPSTBCYXBCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565206
Record name 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one

CAS RN

108976-70-1
Record name 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Pospíšil, AT Veetil, LAP Antony, P Klán - … & Photobiological Sciences, 2008 - Springer
A photoenolization reaction is shown to be the key reaction step in the preparation of substituted indan-1-ones as convenient precursors for the synthesis of donepezil, a well-known …
Number of citations: 17 link.springer.com

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